Acetylcholine perchlorate
Description
Historical Context of Cholinergic Neurotransmission Research
The concept of chemical neurotransmission emerged in the late 19th and early 20th centuries, providing a new framework for understanding nerve communication. academie-sciences.fr A pivotal moment in this field was the identification of acetylcholine (B1216132) as the first neurotransmitter. nih.gov Early research by scientists like Sir Henry Dale was instrumental in establishing the role of acetylcholine in the autonomic nervous system and at the neuromuscular junction. academie-sciences.frunifr.ch
The "cholinergic hypothesis" gained prominence over the years, stimulating a vast amount of research into the brain's cholinergic systems. nih.gov This hypothesis proposed a significant link between the dysregulation of cholinergic neurotransmission and cognitive impairments, particularly in conditions like Alzheimer's disease. nih.govresearchgate.net Post-mortem studies revealing a reduction of cholinergic neurons in the brains of Alzheimer's patients further solidified this perspective. researchgate.net The development of the cholinergic hypothesis spurred extensive investigation into the anatomy, biochemistry, and pharmacology of the cholinergic system, laying the groundwork for the use of specific cholinergic compounds in research. nih.govnih.gov
Significance of Acetylcholine Perchlorate (B79767) as a Model Compound and Research Probe
Acetylcholine perchlorate is valued in research for its specific chemical properties. As a salt, it provides a stable and water-soluble source of the acetylcholine cation, making it easy to handle and use in experimental settings. ontosight.ai The perchlorate anion (ClO₄⁻) is a key component of this salt. enviro.wiki
The compound's primary role is to act as an agonist at cholinergic receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. nih.gov This allows researchers to stimulate these receptors in a controlled manner to study their function and the subsequent physiological responses. For instance, it has been used to induce acetylcholine release in the brain to study cholinergic mechanisms. biosynth.com
In structural biology, this compound has been a subject of interest for understanding the conformation of the acetylcholine molecule. X-ray diffraction studies have been conducted to determine its crystal structure. researchgate.net These studies have revealed that the molecular geometry of this compound is similar to that of acetylcholine chloride but differs from acetylcholine bromide. researchgate.net This information is crucial for understanding how acetylcholine binds to its receptors.
Furthermore, spectroscopic analysis, including infrared spectroscopy, has been employed to study the properties of this compound. researchgate.net Such studies have investigated the effects of factors like gamma radiation on the compound's spectral and electrical properties. researchgate.net These detailed analyses provide insights into the fundamental characteristics of this important research tool.
Current Academic Perspectives on this compound Utility
Current research continues to utilize this compound as a fundamental tool for investigating the cholinergic system. It is considered a standard biochemical reagent for life science research. medchemexpress.comchemicalbook.com Its utility extends to studies on the physiological effects of cholinergic stimulation, such as its impact on heart rate and blood pressure through the activation of nicotinic acetylcholine receptors. biosynth.com
Modern analytical techniques are being applied to further understand the behavior of acetylcholine and its salts. Spectroscopic methods are recognized for their speed and accuracy in detecting and quantifying acetylcholine, offering advantages over older wet chemical methods. nih.gov Advanced techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide detailed information about the structure and dynamics of acetylcholine-related compounds. nih.govsoton.ac.uk
While the foundational "cholinergic hypothesis" of cognitive decline has evolved with new discoveries, the importance of the cholinergic system in brain function remains a key area of investigation. nih.govnih.gov this compound, as a reliable and well-characterized cholinergic agonist, continues to be a valuable compound in experiments aimed at unraveling the complex roles of acetylcholine in both health and disease. ontosight.ai
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClNO₆ | biosynth.com |
| Molecular Weight | 245.66 g/mol | scbt.combiosynth.com |
| CAS Number | 927-86-6 | scbt.com |
| Appearance | Powder | |
| Melting Point | 112-115°C | |
| Solubility | Water soluble | ontosight.ai |
| SMILES | CC(=O)OCCN+(C)C.[O-]Cl(=O)(=O)=O | biosynth.com |
| InChI Key | SHIQLFRCVFUYEK-UHFFFAOYSA-M |
Structure
2D Structure
Properties
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIQLFRCVFUYEK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-84-3 (Parent) | |
| Record name | Acetylcholine perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5061299 | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
927-86-6 | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcholine perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-acetoxyethyl)trimethylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Supramolecular Architecture of Acetylcholine Perchlorate
Crystallographic Elucidation of Acetylcholine (B1216132) Perchlorate (B79767) Structure
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography, a powerful analytical technique that provides detailed information on bond lengths, bond angles, and crystal packing. nih.gov
The crystal structure of acetylcholine perchlorate was determined from three-dimensional X-ray diffractometer data by Mahajan and Sass in 1974. soton.ac.ukrice.eduresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/n. The unit cell parameters were determined to be a = 7.738 Å, b = 15.683 Å, and c = 10.155 Å, with a β angle of 109.96°.
The acetylcholine cation in this salt adopts a specific conformation characterized by its torsional angles. The perchlorate ion (ClO₄⁻) is tetrahedral, as expected. The crystal packing is dictated by electrostatic interactions between the positively charged acetylcholine cation and the negatively charged perchlorate anion, as well as by weaker van der Waals forces. The atomic distances between the perchlorate ion and the N-methyl carbons of the acetylcholine cation range from approximately 3 Å to 5.5 Å. soton.ac.uk
| Parameter | Value |
|---|---|
| Chemical Formula | [C₇H₁₆NO₂]⁺[ClO₄]⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.738 |
| b (Å) | 15.683 |
| c (Å) | 10.155 |
| β (°) | 109.96 |
The conformation of the flexible acetylcholine cation is notably influenced by the identity of its counter-ion in the crystal lattice. Comparing the structure of this compound with its halide analogues (chloride, bromide, and iodide) reveals significant conformational differences.
The molecular geometry of this compound is structurally similar to that observed for acetylcholine chloride but differs from that of acetylcholine bromide. researchgate.net In acetylcholine bromide, the crystal structure is monoclinic with the space group P2₁/n, and the conformation of the cation is distinct from the perchlorate and chloride salts. iucr.org Acetylcholine iodide crystallizes in a disordered tetragonal structure. iucr.org
These structural variations primarily manifest in the key torsion angles of the acetylcholine backbone. The conformation of the O-C-C-N⁺ chain can be described as gauche or trans, and the arrangement of the C-O-C-C chain can also vary. In this compound, the cation adopts a conformation that is energetically favorable given the specific crystal packing forces and electrostatic interactions with the perchlorate anion.
| Salt | Crystal System | Space Group | Reference |
|---|---|---|---|
| This compound | Monoclinic | P2₁/n | soton.ac.ukrice.edu |
| Acetylcholine Chloride | Orthorhombic | P2₁2₁2₁ | nih.gov |
| Acetylcholine Bromide | Monoclinic | P2₁/n | iucr.org |
| Acetylcholine Iodide | Tetragonal | I4/m (superposition) | iucr.org |
Computational Investigations of this compound Conformation
To complement experimental data and explore the conformational landscape of the acetylcholine cation in the absence of crystal packing forces, computational methods are employed. These theoretical studies provide insights into the intrinsic energetic preferences of the molecule.
Quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT), have been used to investigate the conformational energy map of the acetylcholine cation. scispace.comtandfonline.com These studies systematically vary the key dihedral angles of the molecule and calculate the corresponding energy to identify low-energy conformations.
An ab initio DFT study of acetylcholine's conformational energy map indicates that the most stable conformation in the gas phase is a trans, gauche arrangement of the two central dihedral angles (τ₂ and τ₃). scispace.comtandfonline.com Further DFT calculations have identified seven stable conformers of the acetylcholine cation in its ground state. nih.gov The relative energies of these conformers are determined by a delicate balance of intramolecular interactions, including steric hindrance and electrostatic forces. nih.gov
τ₁ (O1-C5-C4-N): Defines the orientation of the ester group relative to the ethylammonium (B1618946) backbone.
τ₂ (C5-C4-N-C1): Describes the rotation around the C-C bond of the ethylammonium group.
τ₃ (C6-O1-C5-C4): Describes the rotation around the ester C-O bond.
Computational studies analyze the potential energy as these angles are rotated, revealing the energy barriers between different conformations. nih.govnih.gov The analysis shows that the gauche conformation around the τ₂ angle is predominant for acetylcholine in solution. nih.gov Intramolecular interactions, such as the attraction between the positively charged nitrogen and the carbonyl oxygen, play a significant role in stabilizing certain folded, or gauche, conformations. wikipedia.org
Both experimental and theoretical studies have focused on identifying the most stable conformational isomers of acetylcholine, commonly referred to as gauche and trans conformers based on the τ₂ (O-C-C-N⁺) dihedral angle.
Trans (anti) conformation: The O-C-C-N⁺ chain is in an extended, zig-zag arrangement.
Gauche (synclinal) conformation: The O-C-C-N⁺ chain is folded or bent.
DFT calculations confirm that multiple stable conformers exist, with the nomenclature often described by a series of letters representing the state of the key dihedral angles (e.g., ctg for cis, trans, gauche). nih.gov The results indicate that conformations with a gauche arrangement at the D₂ and D₃ dihedral angles tend to be more stable than their trans counterparts. nih.gov The most stable conformation identified through ab initio DFT is the trans, gauche (TG) isomer. scispace.comtandfonline.com This folded TG form is recognized by nicotinic receptors, while the more extended trans, trans (TT) conformer is recognized by acetylcholinesterase and muscarinic receptors, highlighting the pharmacological importance of acetylcholine's conformational flexibility. researchgate.netresearchgate.net
| Conformer Notation (D₁, D₂, D₃) | Relative Energy (eV) |
|---|---|
| ACh⁺ (tg*g) | 0.00 |
| ACh⁺ (ttg) | 0.01 |
| ACh⁺ (tgt) | 0.02 |
| ACh⁺ (ctg) | 0.04 |
| ACh⁺ (ttt) | 0.04 |
| ACh⁺ (cgg) | 0.05 |
| ACh⁺ (cgt) | 0.07 |
Note: Data adapted from a study on the conformational preference of acetylcholine. nih.gov The energy is relative to the most stable conformer, ACh⁺ (tgg). Notation refers to the dihedral angles D₁, D₂, and D₃, where 'c' is cis, 't' is trans, 'g' is gauche, and 'g' is anticlinal. nih.gov
Spectroscopic Characterization of this compound Molecular Dynamics
The dynamic behavior and conformational landscape of this compound in the solid state are elucidated through various spectroscopic techniques. These methods provide a window into the molecule's structure, bonding, and the subtle interplay of forces that govern its architecture at the molecular and supramolecular levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C, 14N MAS-NMR) for Conformational Probes
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the local chemical environment and conformation of molecules in crystalline or amorphous solids. For this compound, 13C and 14N NMR, particularly under Magic Angle Spinning (MAS) conditions, serve as precise probes of molecular structure.
While specific solid-state NMR data for this compound is not extensively published, the expected chemical shifts for the acetylcholine cation can be reliably inferred from studies on its other salts (e.g., acetylcholine chloride) and established chemical shift databases. The counter-ion (perchlorate) is expected to have only a minor influence on the carbon chemical shifts of the cation.
The 13C MAS-NMR spectrum provides distinct signals for each unique carbon environment in the acetylcholine cation. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is in turn dictated by the molecular conformation, particularly the torsion angles along the O-C-C-N backbone. For instance, the chemical shifts of the carbons in the ethyl bridge are sensitive conformational indicators.
Interactive Table: Predicted 13C Solid-State NMR Chemical Shifts for the Acetylcholine Cation
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
| C=O | Acetyl Carbonyl | 170 - 185 |
| O-C H₂ | Methylene (next to ester oxygen) | 50 - 65 |
| N-C H₂ | Methylene (next to nitrogen) | 40 - 50 |
| -C H₃ | Acetyl Methyl | 20 - 30 |
| N-(C H₃)₃ | N-Trimethyl | 37 - 45 |
Note: Values are typical ranges for these functional groups and may vary slightly based on crystal packing and specific molecular conformation.
14N MAS-NMR spectroscopy offers direct insight into the environment of the quaternary ammonium (B1175870) nitrogen atom. As a quadrupolar nucleus (spin I=1), the 14N line shape is dominated by the quadrupolar interaction, which is sensitive to the symmetry of the electric field gradient around the nucleus. rsc.org In the highly symmetric tetrahedral environment of the N⁺(CH₃)₃ group, a relatively narrow 14N signal is expected. Deviations from this symmetry, potentially caused by intermolecular interactions within the crystal lattice, would lead to significant line broadening. rsc.org The precise measurement of the 14N quadrupolar coupling constant can therefore provide valuable information about the local symmetry and intermolecular packing in solid this compound.
Vibrational Spectroscopy (e.g., Infrared Absorption) for Structural Insights
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) absorption spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making FTIR an excellent tool for structural characterization. nih.gov The infrared spectrum of this compound is a composite of the absorption bands arising from the acetylcholine cation and the perchlorate anion.
The acetylcholine cation has several characteristic vibrational modes:
C=O Stretch: The ester carbonyl group exhibits a strong absorption band, typically around 1740 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. researchgate.netrsc.org
C-O Stretch: The C-O single bonds of the ester group result in strong bands in the 1250-1000 cm⁻¹ region.
N⁺(CH₃)₃ Modes: The vibrations associated with the trimethylammonium headgroup appear in the fingerprint region.
The perchlorate anion (ClO₄⁻), which has tetrahedral (Td) symmetry, has distinct and well-characterized infrared absorption bands. nih.govresearchgate.net The primary IR-active mode is a strong, broad band associated with the triply degenerate asymmetric Cl-O stretch (ν₃), typically observed near 1100 cm⁻¹. aip.orgaip.org Another key vibration is the triply degenerate bending mode (ν₄) found near 625 cm⁻¹. nih.govresearchgate.net The appearance and potential splitting of these bands can indicate a lowering of the anion's symmetry due to interactions within the crystal lattice.
Interactive Table: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Ion |
| ~1741 | C=O stretching vibration | Acetylcholine Cation researchgate.net |
| ~1246 | C-O stretching vibration | Acetylcholine Cation researchgate.net |
| ~1100 (strong, broad) | ν₃ (Asymmetric Cl-O stretch) | Perchlorate Anion nih.govaip.org |
| ~936 | ν₁ (Symmetric Cl-O stretch, typically IR-inactive but may appear if symmetry is lowered) | Perchlorate Anion nih.gov |
| ~625 (strong) | ν₄ (Asymmetric O-Cl-O bend) | Perchlorate Anion nih.govresearchgate.net |
Correlation of Spectroscopic Data with Computational Models
To achieve a more profound understanding of the molecular dynamics and to resolve conformational ambiguities, experimental spectroscopic data are often correlated with computational models. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the structural and spectroscopic properties of this compound. arxiv.org
The typical workflow involves:
Conformational Search: Computational methods are used to identify low-energy conformations of the acetylcholine cation.
Geometry Optimization: The geometries of these conformers are optimized to find the most stable molecular structures.
Spectroscopic Prediction: For each optimized geometry, NMR and vibrational parameters are calculated. NMR chemical shifts are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net Vibrational frequencies and intensities are calculated from the second derivatives of the energy. arxiv.orgmdpi.com
Correlation: The calculated spectra are then compared with the experimental 13C NMR and FTIR data. A strong correlation between the predicted and measured spectra for a particular conformer provides compelling evidence that this conformation is the dominant one present in the solid state. acs.org
This correlative approach allows for the unambiguous assignment of spectral features to specific structural elements and provides a validated, high-resolution picture of the molecule's preferred conformation and the subtle effects of the crystal packing environment. nih.gov
Advanced Synthetic Methodologies for Acetylcholine Perchlorate and Its Research Analogs
Refined Synthetic Protocols for High-Purity Acetylcholine (B1216132) Perchlorate (B79767)
The preparation of high-purity acetylcholine perchlorate is paramount for accurate and reproducible research findings. While several methods exist for the synthesis of acetylcholine salts, achieving high purity of the perchlorate salt requires specific protocols that minimize impurities.
A common approach involves the esterification of a choline (B1196258) salt with an acetylating agent, followed by anion exchange to introduce the perchlorate ion. One established method for synthesizing acetylcholine chloride is the reaction of choline chloride with acetic anhydride (B1165640). udl.cat This can be adapted for this compound.
A refined protocol for obtaining high-purity this compound can be described as follows:
Acetylation of Choline Chloride: Choline chloride is reacted with a molar excess of acetic anhydride. The reaction can be carried out under controlled temperature and pressure to drive the esterification to completion. A study demonstrated that optimal conditions for this reaction were 6 hours at 150°C, achieving a high conversion and yield of acetylcholine chloride. udl.cat
Purification of the Intermediate: The resulting acetylcholine chloride is then purified. A common technique involves dissolving the crude product in absolute ethanol (B145695) and precipitating it with anhydrous ether. ntnu.no This step is crucial for removing unreacted starting materials and byproducts.
Anion Exchange: The purified acetylcholine chloride is dissolved in a suitable solvent, typically water or a lower alcohol. An aqueous solution of a perchlorate salt, such as sodium perchlorate or silver perchlorate, is then added. The less soluble this compound precipitates out of the solution. The use of silver perchlorate can be advantageous as the resulting silver chloride is highly insoluble and can be easily removed by filtration.
Recrystallization for High Purity: To achieve the highest purity, the crude this compound is subjected to recrystallization. This typically involves dissolving the salt in a minimal amount of a suitable hot solvent (e.g., water or ethanol) and allowing it to cool slowly. This process helps in the formation of well-defined crystals and removes trace impurities that may have co-precipitated. Vacuum drying of the recrystallized product is a final step to remove any residual solvent. google.com
The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), with reported assays for commercially available this compound being ≥98.0%.
| Parameter | Value | Reference |
| Purity Assay (TLC) | ≥98.0% |
Chemical Modification Strategies for this compound Derivatives
The synthesis of this compound derivatives and analogs is essential for structure-activity relationship (SAR) studies and for developing selective probes for different subtypes of acetylcholine receptors. Chemical modifications can be targeted at three main sites of the acetylcholine molecule: the quaternary ammonium (B1175870) group, the ethylene (B1197577) bridge, and the acetyl group. pharmaguideline.com
Modification of the Acyl Group:
One common strategy involves replacing the acetyl group with other acyl groups of varying chain lengths and structures. This can be achieved by reacting choline with different acid anhydrides or acid chlorides. For instance, longer-chain fatty acyl-doxorubicin conjugates have been synthesized via a succinic acid ester linkage, demonstrating the feasibility of attaching larger moieties. nih.gov
Modification of the Choline Moiety:
Analogs can be created by modifying the choline backbone itself. This can involve altering the number of methyl groups on the nitrogen atom or changing the length of the ethylene bridge. For example, the synthesis of organophosphorus analogs of acetylcholine has been explored, starting from L-proline to create a modified backbone. iwu.edu
Synthesis of Choline Ester Derivatives:
A variety of choline ester derivatives have been synthesized to explore their pharmacological activity. For example, dehydroamino acids have been esterified to choline to create a new class of cholinesterase inhibitors. nih.gov The synthesis of these derivatives often involves coupling a modified carboxylic acid to the hydroxyl group of choline.
A general synthetic approach for creating acetylcholine analogs involves:
Synthesis of the Choline Analog: If the modification is on the choline part, the modified choline precursor is first synthesized.
Esterification: The choline or choline analog is then esterified with the desired carboxylic acid, acid anhydride, or acid chloride.
Anion Exchange: If a specific salt form like perchlorate is required, an anion exchange step is performed as described in section 3.1.
The following table summarizes some examples of acetylcholine analogs and the synthetic strategies employed.
| Analog Type | Modification Site | Synthetic Strategy | Reference |
| Acyl Group Variants | Acetyl Group | Reaction of choline with different acid anhydrides/chlorides. | nih.gov |
| Organophosphorus Analogs | Choline Backbone | Synthesis from L-proline to create a modified backbone. | iwu.edu |
| Dehydroamino Acid Esters | Acyl Group | Esterification of choline with dehydroamino acids. | nih.gov |
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled this compound is an invaluable tool for mechanistic studies of cholinergic neurotransmission, allowing researchers to trace the metabolic fate of the molecule. Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are commonly used isotopes.
Detailed synthetic procedures for selectively deuterated acetylcholine perchlorates have been reported. These methods allow for the specific placement of deuterium atoms at different positions within the acetylcholine molecule.
Synthesis of Deuterium-Labeled Acetylcholine Perchlorates:
Acetyl-d₃-choline perchlorate (I): This is prepared by the esterification of acetic acid-d₄ with ethylene bromohydrin. The resulting bromoester is then quaternized with trimethylamine, followed by treatment with perchloric acid to yield the perchlorate salt.
N-(CD₃)₃-Acetylcholine perchlorate (II): This analog is synthesized by quaternizing ethanolamine (B43304) with methyl-d₃ iodide. The resulting deuterated choline is then acetylated with acetic anhydride, and the anion is exchanged using silver perchlorate.
Acetylcholine-1,1-d₂ perchlorate (III): The synthesis starts with the reduction of ethyl bromoacetate (B1195939) with lithium aluminum deuteride-d₄ to produce 1,1-d₂-2-bromoethanol. This is then esterified with acetic acid, followed by quaternization and anion exchange, similar to the synthesis of (I).
Acetylcholine-2,2-d₂ perchlorate (IV): A similar sequence is employed, starting from 2,2-d₂-2-bromoethyl acetate.
Synthesis of Carbon-13 Labeled Acetylcholine:
The synthesis of acetylcholine labeled with isotopic carbon in the ethylene chain has also been described. These syntheses typically involve starting with a commercially available ¹³C-labeled precursor and incorporating it into the acetylcholine structure through a series of chemical reactions. For example, ¹³C-labeled glucose can be used as a metabolic tracer to study acetylcholine synthesis in biological systems. ntnu.no
The table below outlines the starting materials for the synthesis of specific deuterated acetylcholine perchlorates.
| Labeled this compound | Key Labeled Starting Material | Reference |
| Acetyl-d₃-choline perchlorate | Acetic acid-d₄ | |
| N-(CD₃)₃-Acetylcholine perchlorate | Methyl-d₃ iodide | |
| Acetylcholine-1,1-d₂ perchlorate | Lithium aluminum deuteride-d₄ | |
| Acetylcholine-2,2-d₂ perchlorate | 2,2-d₂-2-bromoethyl acetate |
Optimization of Reaction Parameters for Controlled Synthesis
The controlled synthesis of this compound and its analogs requires careful optimization of reaction parameters to maximize yield and purity. Key parameters that influence the outcome of the synthesis include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst.
Esterification Reaction:
The esterification of choline or its analogs is a critical step. Studies on the esterification of oleic acid with methanol (B129727) have shown that parameters such as the molar ratio of reactants, catalyst concentration, and temperature significantly impact the reaction efficiency. nih.gov For the synthesis of acetylcholine chloride from choline chloride and acetic anhydride, a study found that a reaction time of 6 hours at 150°C resulted in a 79% conversion and an 80% yield. udl.cat
Catalysis:
The choice of catalyst can significantly influence the rate and selectivity of the esterification reaction. While the synthesis can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can allow for milder reaction conditions. For example, deep eutectic solvents based on choline chloride and chromium(III) chloride have been shown to be efficient catalysts for the esterification of carboxylic acids at room temperature. rsc.org Ion-exchange resins like Amberlyst-35 have also been used as heterogeneous catalysts for esterification reactions. mdpi.com
Kinetic Studies:
Understanding the reaction kinetics is essential for optimizing the synthesis. Kinetic studies of the choline acetyltransferase reaction, the enzyme responsible for acetylcholine synthesis in vivo, have provided insights into the reaction mechanism. nih.gov While not a chemical synthesis, these studies highlight the importance of substrate concentrations and product inhibition in controlling the reaction rate. For chemical synthesis, kinetic models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model have been used to describe esterification reactions over heterogeneous catalysts, indicating a surface reaction-controlled process. mdpi.com
The following table summarizes key parameters and their effects on the synthesis of acetylcholine esters.
| Reaction Parameter | Effect on Synthesis | Optimized Conditions/Observations | Reference |
| Temperature | Increases reaction rate. | 150°C for acetylcholine chloride synthesis. | udl.cat |
| Reaction Time | Affects conversion and yield. | 6 hours for optimal yield in a specific protocol. | udl.cat |
| Reactant Molar Ratio | Influences equilibrium position. | Excess acetic anhydride drives the reaction forward. | |
| Catalyst | Increases reaction rate, allows for milder conditions. | Choline chloride-based deep eutectic solvents, ion-exchange resins. | rsc.orgmdpi.com |
Sophisticated Analytical Techniques for Acetylcholine Perchlorate Research
High-Resolution Electrochemical Biosensors for Neurochemical Monitoring
Electrochemical biosensors offer a compelling alternative to chromatography-based methods, providing rapid, real-time measurements of neurochemicals directly within biological systems. These devices are often miniaturized, making them suitable for in vivo monitoring of acetylcholine (B1216132) dynamics.
Amperometric microelectrodes are designed for the real-time detection of electroactive species. Acetylcholine itself is not readily oxidized or reduced at conventional electrode potentials. Therefore, direct detection is challenging. Instead, amperometric detection of acetylcholine typically relies on its enzymatic conversion into an electroactive species, such as hydrogen peroxide (H₂O₂). nih.govresearchgate.net
These sensors measure the current generated from the oxidation or reduction of the enzymatic product at the electrode surface. The resulting current is directly proportional to the concentration of the product, and thus to the concentration of acetylcholine. Multienzyme amperometric biosensors have been developed that can measure physiologically relevant levels of acetylcholine in vivo with response times of less than one second. nih.gov The use of specialized coatings, such as poly(m-phenylenediamine), on the electrode surface helps to improve sensitivity and selectivity by reducing interference from other electroactive molecules present in the brain, like ascorbic acid. nih.gov
To achieve high selectivity for acetylcholine, biosensors almost invariably use immobilized enzymes as the biological recognition element. nih.govnih.gov For acetylcholine detection, a dual-enzyme system is commonly employed, consisting of acetylcholinesterase (AChE) and choline (B1196258) oxidase (ChO). nih.govmdpi.com
The detection mechanism proceeds in two steps:
AChE hydrolyzes acetylcholine into choline and acetic acid.
ChO then catalyzes the oxidation of choline, producing betaine (B1666868) and hydrogen peroxide (H₂O₂).
The hydrogen peroxide is then detected electrochemically at the electrode surface. nih.govresearchgate.net The enzymes are immobilized onto the electrode using various techniques, such as cross-linking with glutaraldehyde (B144438) or entrapment within a polymer matrix or nanocomposite material. nih.govmdpi.com Recent advances include the use of nanomaterials like graphene oxide and platinum nanoparticles to modify the electrode surface, which enhances the electrocatalytic activity, provides a larger surface area for enzyme immobilization, and improves the sensor's analytical performance. mdpi.com
| Biosensor Configuration | Detection Limit | Linear Range | Response Time | Citation |
|---|---|---|---|---|
| AChENPs-ChONPs/GONS/PtNPs/PGE | 0.001 µM | 0.001–200 µM | 3 s | mdpi.com |
| pmPD-AChE/ChO/AAO on Pt-Ir wire | 0.66 µM | Linear up to 100 µM | <1 s | nih.gov |
| ChOx in polyacrylamide microgels on Pt electrode | 8 µM (for choline) | 20–200 µM (for choline) | Not Specified | researchgate.net |
AChENPs-ChONPs/GONS/PtNPs/PGE: Acetylcholinesterase Nanoparticles-Choline Oxidase Nanoparticles/Graphene Oxide Nanosheet/Platinum Nanoparticles/Pencil Graphite (B72142) Electrode. pmPD-AChE/ChO/AAO: poly(m-phenylenediamine)-Acetylcholinesterase/Choline Oxidase/Ascorbic Acid Oxidase.
Voltammetric and Conductimetric Methods for Acetylcholine Perchlorate (B79767) Analysis
Voltammetric and conductimetric techniques represent valuable electroanalytical approaches for the analysis of acetylcholine. These methods rely on the electrochemical properties of acetylcholine or the changes in electrical conductivity of a solution.
Voltammetric methods involve the application of a potential to an electrode and measuring the resulting current. For acetylcholine, which is not readily electroactive, analysis often employs biosensors. These sensors typically utilize enzymes like acetylcholinesterase (AChE) and choline oxidase (ChO). AChE hydrolyzes acetylcholine to choline, which is then oxidized by ChO, producing hydrogen peroxide. The hydrogen peroxide is an electroactive species that can be detected at an electrode surface, and the measured current is proportional to the original acetylcholine concentration. Recent advancements have focused on modifying electrodes with nanomaterials to enhance sensitivity and performance. For instance, a sensor using tungsten trioxide (WO₃) nanorods on a glassy carbon electrode has been developed for the non-enzymatic detection of acetylcholine, exhibiting a wide linear range and a low detection limit. iapchem.org Another approach involves using nanoparticles of AChE and ChO co-immobilized onto a nanocomposite-modified pencil graphite electrode, which also demonstrates high sensitivity and a rapid response time. mdpi.com
Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of ions. slideshare.net In the context of acetylcholine analysis, conductimetric titrations can be employed. This involves titrating a solution containing acetylcholine with a reagent that causes a change in the solution's conductivity. The endpoint of the titration, corresponding to the concentration of acetylcholine, is identified by a distinct change in the conductivity curve. While less common than voltammetric biosensors for biological samples, conductimetric methods offer a simple and cost-effective means of analysis in certain applications.
| Sensor Type | Linear Range (µM) | Limit of Detection (LOD) (µM) | Response Time | Reference |
|---|---|---|---|---|
| WO₃ Nanorods/Glassy Carbon Electrode (Non-enzymatic) | 0.1 - 400.0 | 0.025 | Not Specified | iapchem.org |
| AChE/ChO Nanoparticles/GONS/PtNPs/PGE | 0.001 - 200 | 0.001 | 3 seconds | mdpi.com |
Cutting-Edge Spectroscopic Methodologies
Spectroscopic techniques offer powerful tools for the detection and quantification of acetylcholine perchlorate, providing high sensitivity and specificity.
Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of providing a unique molecular fingerprint of an analyte. The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver.
For acetylcholine detection, SERS-based sensors have been developed that exhibit remarkable sensitivity, reaching picomolar and even attomolar detection limits. nih.govnih.gov One innovative approach utilizes a nanozyme with reductase-like activity, developed by integrating gold nanoparticles (AuNPs) onto a covalent organic framework (COF). nih.govacs.orgacs.org In this system, the nanozyme catalyzes the reduction of a Raman reporter molecule, and acetylcholine acts as an inhibitor to this reaction. The SERS signal of the reporter molecule is thus dependent on the concentration of acetylcholine, allowing for its quantification. nih.govacs.org This method has demonstrated a linear detection range from 1.0 pM to 10 nM with a detection limit of approximately 0.3 pM. nih.govacs.org Another strategy, termed spread spectrum SERS (ss-SERS), improves the signal-to-noise ratio by orders of magnitude, enabling the label-free detection of neurotransmitters like acetylcholine at the attomolar level. nih.gov
| SERS Method | Linear Range | Limit of Detection (LOD) | Key Feature | Reference |
|---|---|---|---|---|
| Nanozyme-based (AuNPs@COF) | 1.0 pM - 10 nM | ~0.3 pM | Indirect detection via inhibition of a catalytic reaction | nih.govacs.org |
| Spread Spectrum SERS (ss-SERS) | Not Specified | Attomolar level | Significant improvement in signal-to-noise ratio | nih.gov |
Mass Spectrometry Imaging for Spatiotemporal Distribution Mapping
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological tissue section. This method provides crucial information on the localization of analytes like acetylcholine in complex biological systems.
For acetylcholine analysis, matrix-assisted laser desorption/ionization (MALDI)-MSI is commonly employed. The technique involves coating a tissue slice with a matrix that absorbs energy from a laser, leading to the desorption and ionization of analytes from the tissue surface. The mass spectrometer then detects these ions, generating a mass spectrum for each pixel of the imaged area. By mapping the intensity of the ion corresponding to acetylcholine (m/z 146.117), its distribution can be visualized. nih.gov
Researchers have successfully used MSI to map the distribution of acetylcholine in various tissues, including the brain and lungs. nih.govacs.orgacs.org For instance, studies have visualized acetylcholine in different regions of the mouse brain, providing insights into the cholinergic system. acs.orgacs.org The use of high-resolution mass spectrometers, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, enhances the specificity and sensitivity of acetylcholine imaging. nih.gov MSI has been instrumental in studying changes in acetylcholine levels in response to pharmacological agents and in different physiological states. acs.org
Fluorimetric and Chemiluminescence Assays for Enzymatic Activity
Fluorimetric and chemiluminescence assays are widely used for the indirect quantification of acetylcholine through the measurement of acetylcholinesterase (AChE) activity. AChE is the enzyme responsible for the hydrolysis of acetylcholine into choline and acetate. novusbio.com
Fluorimetric Assays are based on the use of a substrate that, upon enzymatic reaction, produces a fluorescent product. In the context of AChE activity, a common approach involves a coupled enzyme reaction. Acetylcholine is first hydrolyzed by AChE to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a non-fluorescent probe to generate a highly fluorescent product. abcam.comnih.govcellbiolabs.com The intensity of the fluorescence is directly proportional to the AChE activity. Several commercial kits are available based on this principle, offering high sensitivity with detection limits as low as 0.01 mU of AChE. abcam.comabcam.com
Chemiluminescence Assays operate on a similar principle of coupled enzymatic reactions, but the final detection step involves a light-emitting reaction. The hydrogen peroxide produced from the oxidation of choline reacts with a chemiluminescent substrate, such as luminol (B1675438) or its derivatives, in the presence of a catalyst (e.g., peroxidase), resulting in the emission of light. nih.govnih.gov The intensity of the emitted light is proportional to the amount of acetylcholine. Enhanced chemiluminescent assays, using reagents like 7-dimethyl-aminonaphthalene-1,2-dicarbonic acid hydrazide (7-DMAN) and light enhancers, have improved the sensitivity of these assays, with detection limits for acetylcholine in the femtomole range. nih.gov
| Assay Type | Principle | Typical Detection Limit | Advantages | Reference |
|---|---|---|---|---|
| Fluorimetric | Enzyme-coupled reaction producing a fluorescent product | 0.01 mU AChE | High sensitivity, widely available kits | abcam.comabcam.comaatbio.com |
| Chemiluminescence | Enzyme-coupled reaction producing light | 650 femtomoles ACh | Extremely high sensitivity | nih.gov |
In Vivo Microdialysis Coupled with Online Analytical Platforms
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living organisms, providing a means to monitor the concentration of neurotransmitters like acetylcholine in real-time. nih.govnih.gov
Dynamic Monitoring of this compound in Brain Extracellular Fluid
In vivo microdialysis involves the implantation of a small, semi-permeable probe into a specific brain region. The probe is continuously perfused with a physiological solution, and molecules from the extracellular fluid, including acetylcholine, diffuse across the membrane into the perfusion fluid (dialysate) based on the concentration gradient. nih.gov The collected dialysate can then be analyzed to determine the concentration of acetylcholine.
This technique has been instrumental in understanding the dynamics of cholinergic neurotransmission. nih.gov It allows researchers to study how acetylcholine release is regulated and how it is affected by various stimuli, behaviors, and pharmacological agents. For example, microdialysis studies have shown that acetylcholine levels in the cortex and hippocampus increase in response to novel stimuli and during learning and memory tasks. nih.gov
The coupling of microdialysis with highly sensitive online analytical platforms, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS), enables near real-time monitoring of acetylcholine release. nih.govplos.org This combination provides valuable data on the temporal dynamics of cholinergic signaling in the brain. nih.gov
Methodological Advancements in Probe Design and Sample Collection for this compound Research
The accurate and sensitive detection of this compound in biological and environmental samples hinges on sophisticated analytical techniques, underpinned by continuous advancements in probe design and sample collection methodologies. While direct analysis of the intact salt is uncommon, the individual quantification of its constituent ions, acetylcholine (ACh) and perchlorate (ClO₄⁻), provides a comprehensive analytical picture.
Recent progress in probe design has largely centered on enhancing the selectivity and sensitivity for acetylcholine. nih.govsigmaaldrich.com Fluorescent probes, for instance, have emerged as powerful tools due to their high sensitivity and potential for real-time monitoring. nih.govmdpi.com Innovations in this area include the development of genetically encoded fluorescent indicators, such as iAChSnFR, which exhibit large fluorescence changes and rapid kinetics, making them suitable for in vivo applications in various organisms. biorxiv.org Another approach involves the use of near-infrared fluorescent probes, which can be advantageous for detection in complex biological media. mdpi.com Furthermore, novel organic sensors with emission in the near-infrared region are being designed to achieve large Stokes shifts and high selectivity. sigmaaldrich.com
Electrochemical sensors have also seen significant advancements for acetylcholine detection. iapchem.orgresearchgate.net These sensors can be enzymatic or non-enzymatic. mdpi.com Enzymatic biosensors often utilize acetylcholinesterase (AChE) to catalyze the hydrolysis of acetylcholine, with the resulting products being detected electrochemically. nih.gov Non-enzymatic approaches are gaining traction due to their simplicity and stability, employing materials like tungsten trioxide nanorods to modify electrodes for direct acetylcholine detection. iapchem.orgmdpi.com These advanced sensors offer wide linear detection ranges and low detection limits, demonstrating high sensitivity. iapchem.org
For the perchlorate anion, probe design has focused on fluorescence-based chemical sensors. nih.gov These sensors are valuable for their simplicity and applicability across various fields, including environmental science. nih.gov Significant progress has been made in designing synthetic chemical chromophores and understanding the photochemical mechanisms that drive their effectiveness in perchlorate sensing. nih.gov
Methodological advancements in sample collection are crucial for preserving the integrity of acetylcholine due to its rapid degradation by acetylcholinesterase. nih.gov For tissue or cell samples, rapid homogenization in cold buffer and centrifugation are common steps to remove insoluble material and minimize enzymatic activity. sigmaaldrich.comsigmaaldrich.com In microdialysis, coupling the sampling probe with online analytical techniques like mass spectrometry allows for high temporal resolution in vivo monitoring of acetylcholine. acs.org For water samples being analyzed for perchlorate, specific collection procedures are recommended to prevent microbiological degradation, such as filling the container only partially to maintain aerobic conditions. iapchem.org Sterile filtration of water samples in the field is also a key step. mdpi.com
The following table summarizes some of the recent advancements in probe design for acetylcholine and perchlorate detection:
| Analyte | Probe/Sensor Type | Key Advancements | Detection Limit | Reference(s) |
| Acetylcholine | Genetically Encoded Fluorescent Sensor (iAChSnFR) | Large fluorescence changes, rapid kinetics, suitable for in vivo imaging. | Not specified | biorxiv.org |
| Acetylcholine | Electrochemical Sensor (WO₃ nanorods-modified) | Wide linear detection range, high sensitivity. | 0.025 µM | iapchem.org |
| Acetylcholine | Near-Infrared Fluorescent Probe (Rhodamine 800 and p-Sulfonato-calix researchgate.netarene) | High specificity for acetylcholine over other neurotransmitters. | 5 x 10⁻⁴ M | mdpi.com |
| Perchlorate | Fluorescence-Based Chemical Sensors | Improved selectivity and sensitivity through novel chromophore design. | Not specified | nih.gov |
Challenges and Solutions for Interferent Minimization in this compound Analysis
A significant challenge in the analysis of this compound lies in the minimization of interferences from the sample matrix, which can affect the accuracy and reliability of the results for both the acetylcholine cation and the perchlorate anion.
For acetylcholine analysis, the inherent complexity of biological samples presents a major hurdle. The low concentrations of acetylcholine in the central nervous system, typically in the nanomolar range, make detection difficult. nih.gov Furthermore, the presence of other structurally similar or electroactive compounds can interfere with detection. For instance, in electrochemical methods, substances like dopamine, ascorbic acid, and norepinephrine (B1679862) can produce interfering signals. mdpi.com To overcome these challenges, several strategies have been developed. High-resolution mass spectrometry, such as ESI-orbitrap FT-MS, provides the necessary accuracy to distinguish acetylcholine from other compounds with very similar mass-to-charge ratios. nih.gov In chromatographic methods like HPLC, achieving baseline separation of acetylcholine from other endogenous compounds is crucial. oup.comchromatographyonline.com The use of highly reproducible HILIC columns has shown success in retaining and separating the highly polar acetylcholine molecule. lcms.cz For enzymatic assays, the presence of choline in the sample can generate a high background signal; this can be addressed by running a background control without acetylcholinesterase and subtracting this value from the sample reading. cellbiolabs.comcellbiolabs.com Additionally, substances like NADH and glutathione (B108866) can interfere with fluorescent probes, a challenge that can be mitigated by the addition of superoxide (B77818) dismutase (SOD) to the reaction. cellbiolabs.comcellbiolabs.com
The analysis of the perchlorate anion also faces significant challenges from interfering ions, particularly in environmental and biological samples. nih.gov High concentrations of other anions such as chloride, sulfate, and carbonate are common interferents in ion chromatography (IC), which can co-elute with perchlorate and affect the accuracy of its quantification. nih.gov To address these issues, various methodological advancements have been implemented. The use of preparative chromatography cleanup techniques can help remove or minimize these interferences before analysis. nih.gov Alternative analytical methods that are less susceptible to common interferences, such as those employing mass spectrometric detection, offer enhanced selectivity. nih.gov For instance, coupling ion chromatography with tandem mass spectrometry (IC-MS/MS) significantly improves the specificity of perchlorate detection. nih.gov Furthermore, specialized anion-exchange columns have been designed specifically for perchlorate and other polarizable anions, allowing for the use of weaker eluents and providing better peak shape, thus improving sensitivity. snmjournals.org
The table below outlines common interferents and corresponding minimization strategies for both acetylcholine and perchlorate analysis:
| Analyte | Common Interferents | Analytical Technique | Minimization Strategy/Solution | Reference(s) |
| Acetylcholine | Structurally similar compounds, electroactive species (e.g., dopamine, ascorbic acid) | Mass Spectrometry | High-resolution mass spectrometry for accurate mass determination. | nih.gov |
| Acetylcholine | Co-eluting endogenous compounds | HPLC | Baseline separation using specialized columns (e.g., HILIC). | oup.comlcms.cz |
| Acetylcholine | Choline | Enzymatic Assays | Use of a background control without acetylcholinesterase. | cellbiolabs.comcellbiolabs.com |
| Acetylcholine | NADH, Glutathione | Fluorescent Assays | Addition of superoxide dismutase (SOD). | cellbiolabs.comcellbiolabs.com |
| Perchlorate | Chloride, Sulfate, Carbonate | Ion Chromatography | Use of specialized anion-exchange columns, preparative chromatography for cleanup. | nih.govnih.govsnmjournals.org |
| Perchlorate | Co-eluting ions | General | Coupling chromatography with mass spectrometry (e.g., IC-MS/MS) for enhanced selectivity. | nih.govnih.gov |
Computational and Theoretical Frameworks for Acetylcholine Perchlorate Activity
Molecular Dynamics Simulations of Acetylcholine-Receptor Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of acetylcholine (B1216132), MD simulations have been instrumental in elucidating the dynamics of its interaction with various biological receptors, primarily the nicotinic and muscarinic acetylcholine receptors. nih.govresearchgate.net These simulations provide insights into the binding modes, conformational changes, and energetic landscapes of these interactions at an atomic level.
Key Research Findings from MD Simulations of Acetylcholine:
Binding Pocket Dynamics: MD simulations have revealed the intricate network of interactions between acetylcholine and the amino acid residues within the binding pockets of its receptors. These interactions are primarily non-covalent and include electrostatic interactions, hydrogen bonds, and van der Waals forces.
Conformational Changes: The binding of acetylcholine induces conformational changes in the receptor, which are crucial for signal transduction. MD simulations can track these changes, providing a dynamic picture of receptor activation. researchgate.net
Water Molecule Dynamics: The role of water molecules in the binding process can be investigated using MD simulations. Water molecules can mediate interactions between acetylcholine and the receptor or be displaced from the binding pocket upon ligand binding.
Influence of Membrane Environment: For transmembrane receptors like the nicotinic acetylcholine receptor, MD simulations can model the lipid bilayer and its influence on receptor structure and dynamics. researchgate.net
Table 1: Key Parameters in Molecular Dynamics Simulations of Acetylcholine-Receptor Interactions
| Parameter | Description | Typical Values/Considerations |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | CHARMM, AMBER, GROMOS |
| Water Model | Describes the behavior of water molecules in the simulation. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) is common for biological systems. |
| Boundary Conditions | Defines how the simulation box is treated at its edges. | Periodic boundary conditions are typically used. |
It is important to note that in these simulations, the focus is almost exclusively on the acetylcholine cation, as it is the pharmacologically active species. The perchlorate (B79767) counter-ion is generally not included in the simulation box or is treated as a generic counter-ion to neutralize the system's charge, with its specific chemical properties not being the focus of the investigation.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Insights from Quantum Chemical Studies of Acetylcholine Salts:
Geometric Parameters: Quantum chemical calculations can accurately predict bond lengths, bond angles, and torsion angles of the acetylcholine molecule. These studies have shown that the conformation of acetylcholine can be influenced by its environment and the nature of the counter-ion.
Electronic Properties: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can be determined. These properties are crucial for understanding the reactivity and interaction of acetylcholine with its biological targets. Studies on acetylcholine halides have shown that these salts are dielectrics with a significant band gap. fptt.ru
Vibrational Spectra: Theoretical vibrational spectra (e.g., infrared and Raman) can be calculated and compared with experimental data to validate the computational model and to understand the vibrational modes of the molecule. fptt.ru
Interaction Energies: The strength of the interaction between the acetylcholine cation and the perchlorate anion could be quantified through quantum chemical calculations, providing insights into the stability of the salt.
Table 2: Calculated Properties of Acetylcholine Halides from DFT Studies
| Property | Acetylcholine Chloride | Acetylcholine Bromide |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Calculated Band Gap (eV) | 4.734 | 4.405 |
These findings for acetylcholine halides suggest that the electronic structure of the acetylcholine cation is significantly influenced by the electrostatic environment created by the anion. It is plausible that the larger and more diffuse perchlorate anion would have a different, though likely modest, effect on the electronic properties of the acetylcholine cation compared to the smaller halide ions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective analogs.
While there are no specific QSAR studies focused on the design of acetylcholine perchlorate analogs, the principles of QSAR have been extensively applied to ligands of cholinergic receptors and inhibitors of acetylcholinesterase. nih.govnih.gov
General Principles of QSAR Applied to Cholinergic Compounds:
Descriptor Calculation: A large number of molecular descriptors are calculated for a set of molecules with known biological activity. These descriptors can be constitutional, topological, geometric, or electronic in nature.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. fptt.ru
Design of New Analogs: A validated QSAR model can be used to predict the activity of virtual compounds, allowing for the in silico design and screening of novel analogs with potentially improved properties.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Cholinergic Ligands
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |
| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic connectivity and branching |
| Geometric (3D) | Molecular surface area, Molecular volume | Three-dimensional shape and size |
| Electronic | Dipole moment, Partial charges | Electron distribution |
Should a research program aim to design analogs of acetylcholine, a QSAR study would be a valuable component. The perchlorate salt form would likely be used for experimental testing to ensure solubility and stability, but the QSAR model itself would focus on the structural and electronic features of the modified acetylcholine cation.
Development of Theoretical Models for Cholinergic System Dynamics and Perturbations
Theoretical models of the cholinergic system aim to simulate and understand the complex dynamics of acetylcholine signaling from the level of a single synapse to larger neural networks. plos.orgnih.gov These models often take the form of systems of differential equations that describe the concentration of acetylcholine and other relevant molecules over time and space.
Components of Theoretical Models of Cholinergic Synaptic Transmission:
Acetylcholine Release: Models incorporate the quantal release of acetylcholine from presynaptic vesicles into the synaptic cleft. researchgate.netresearchgate.net
Diffusion in the Synaptic Cleft: The diffusion of acetylcholine within the synaptic cleft is modeled to understand its spatial and temporal concentration profile. ucsd.edu
Receptor Binding: The binding and unbinding kinetics of acetylcholine to postsynaptic receptors are included to model the generation of the postsynaptic response.
Enzymatic Degradation: The hydrolysis of acetylcholine by acetylcholinesterase is a critical component of these models, as it terminates the signal. wikipedia.org
Innovative Research Applications and Methodological Advancements
Development of Acetylcholine-Based Chemical Probes and Imaging Agents
The transient nature and low concentration of acetylcholine (B1216132) in the synaptic cleft make its direct visualization in real-time challenging. To overcome this, researchers have developed a variety of chemical probes and imaging agents designed to report on the activity of the cholinergic system, targeting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, and its receptors.
Fluorogenic Probes: A significant area of development is in fluorogenic probes that become fluorescent upon interaction with components of the cholinergic system. For instance, probes designed with an "acetylcholine-mimic" approach have been synthesized to specifically detect AChE. acs.org These probes, often based on a naphthalimide scaffold, show a substantial increase in fluorescence when hydrolyzed by AChE, allowing for the visualization of enzyme activity in cell cultures. acs.org Such tools are instrumental in screening for AChE inhibitors, which are relevant in the context of diseases like Alzheimer's. acs.org Other fluorescent probes have been developed to target specific nicotinic acetylcholine receptor (nAChR) subtypes, such as the α4β2* nAChRs, which are implicated in neurodegenerative diseases and nicotine (B1678760) addiction. nih.gov These probes, derived from high-affinity ligands, enable the study of receptor distribution at the cellular and subcellular levels. nih.gov
Positron Emission Tomography (PET) Imaging Agents: For in vivo imaging in humans and animal models, positron emission tomography (PET) has become an invaluable tool. The development of radiolabeled ligands allows for the non-invasive quantification and localization of cholinergic targets in the brain. nih.gov PET tracers targeting various nAChR subtypes (e.g., α4β2, α7, α3β4) and muscarinic acetylcholine receptors (mAChRs) have been created. snmjournals.orgatlasofscience.org For example, 18F-ASEM is a well-characterized radioligand for imaging α7 nAChRs, which are involved in cognitive processes and are a target in diseases like Alzheimer's and schizophrenia. nih.gov Similarly, analogs of acetylcholine, such as 11C-MP4A, are used as substrates for AChE; their hydrolysis and subsequent trapping in the brain allow for the measurement of enzyme activity. snmjournals.org
| Imaging Agent | Target | Imaging Modality | Primary Research Application |
|---|---|---|---|
| Naph-3 | Acetylcholinesterase (AChE) | Fluorescence Microscopy | Specific detection of AChE activity and screening for inhibitors. acs.org |
| Nifrofam | α4β2* Nicotinic Acetylcholine Receptor | Fluorescence Microscopy | Imaging of α4β2* nAChR distribution on cells and in brain slices. nih.gov |
| 18F-ASEM | α7 Nicotinic Acetylcholine Receptor | Positron Emission Tomography (PET) | In vivo quantification of α7 nAChRs in CNS diseases. nih.gov |
| 11C-MP4A | Acetylcholinesterase (AChE) | Positron Emission Tomography (PET) | In vivo measurement of AChE activity in the brain. snmjournals.org |
| (S)-[18F]T1 | α3β4 Nicotinic Acetylcholine Receptor | Positron Emission Tomography (PET) | Imaging α3β4 nAChR distribution to study its role in addiction and neurodegeneration. atlasofscience.org |
Application in Stem Cell-Derived Neuronal Cultures for Disease Modeling
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of human diseases by providing a platform to create patient-specific neural cells in vitro. nih.gov This "disease-in-a-dish" approach is particularly valuable for neurological disorders with a cholinergic deficit, such as Alzheimer's disease. nih.gov
Researchers can generate iPSCs from patients and differentiate them into various brain cell types, including cholinergic neurons. nih.govnih.gov These cultures recapitulate key aspects of human neurobiology and disease pathology, offering a more relevant model than traditional animal studies. nih.gov For instance, iPSC-derived neurons from Alzheimer's patients have been shown to exhibit disease-relevant phenotypes. nih.gov
In this context, standard cholinergic agonists are essential tools for characterizing the functional properties of these stem cell-derived neurons. By applying acetylcholine, researchers can confirm that the differentiated cells express functional acetylcholine receptors and exhibit appropriate physiological responses, such as calcium mobilization. frontiersin.org This validation is a critical step in ensuring the model's fidelity. Once validated, these neuronal cultures can be used to investigate disease mechanisms, study the effects of genetic mutations, and screen for potential therapeutic compounds that can restore normal cholinergic function. nih.govnih.gov
| Disease Modeled | iPSC-Derived Cell Type | Role of Cholinergic Stimulation | Key Research Findings |
|---|---|---|---|
| Alzheimer's Disease | Cholinergic Neurons, Cortical Neurons, Astrocytes | Functional validation of differentiated neurons; probing synaptic deficits. | Patient-derived neurons recapitulate AD pathologies like amyloid-β accumulation. nih.govnih.gov |
| Motor Neuron Disease | Cholinergic Motor Neurons | Assessment of neuromuscular junction formation and function. | hPSC-derived cholinergic neurons can be used to model motor nerve degeneration. mdpi.com |
| Airway Hyperresponsiveness | Peripheral Cholinergic Neurons | Confirmation of functional cholinergic phenotype via Ca2+ response. frontiersin.org | Developed a human in vitro model for airway cholinergic neurons to study respiratory diseases. frontiersin.org |
Integration with Optogenetic and Chemogenetic Tools for Circuit Manipulation
Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations to dissect their role in complex neural circuits and behaviors. nih.gov These methods involve genetically introducing light-sensitive proteins (opsins) or engineered receptors into target neurons.
Optogenetics uses light to activate or inhibit neurons with millisecond precision. Chemogenetics typically utilizes Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These are modified G-protein coupled receptors that are unresponsive to endogenous neurotransmitters like acetylcholine but can be activated by a specific, otherwise inert, synthetic ligand like clozapine-N-oxide (CNO). nih.gov
The integration of these tools with the study of the cholinergic system is nuanced. DREADDs, for example, are specifically engineered to have negligible affinity for acetylcholine to ensure that their activation is solely controlled by the administration of CNO. nih.gov This orthogonality is crucial for precise experimental control. However, before implementing these sophisticated genetic tools, researchers often use standard agonists like acetylcholine to first confirm the presence of a functional endogenous cholinergic system in the brain region or cell population of interest. This baseline characterization helps in interpreting the results of subsequent circuit manipulations. These advanced techniques have been instrumental in clarifying the role of specific cholinergic pathways in conditions like depression and pain. nih.gov
| Technique | Principle of Action | Temporal Precision | Relationship with Acetylcholine |
|---|---|---|---|
| Optogenetics | Light-sensitive ion channels (e.g., Channelrhodopsin) are genetically expressed in target neurons and activated by specific wavelengths of light. | Milliseconds | Used to activate or inhibit cholinergic neurons directly to study their downstream circuit effects. |
| Chemogenetics (DREADDs) | Engineered G-protein coupled receptors are expressed in target neurons and activated by a synthetic ligand (e.g., CNO). nih.gov | Minutes to hours | DREADDs are designed to be insensitive to endogenous acetylcholine to ensure specific experimental control. nih.govnih.gov |
High-Throughput Screening Platforms for Identifying Modulators of Acetylcholine Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify those that modulate a specific biological target. researchgate.net In the context of the cholinergic system, HTS platforms are designed to find compounds that interact with acetylcholine receptors or the enzyme acetylcholinesterase. bioassaysys.com
These platforms are typically cell-based or biochemical assays formatted for automated, parallel processing in microplates. nih.gov For example, HTS assays have been developed to identify antagonists of various nAChR subtypes associated with nicotine addiction. nih.gov These assays often measure changes in cell membrane potential using fluorescent dyes upon receptor activation in the presence of test compounds. nih.gov
Another major focus is the discovery of allosteric modulators. Unlike direct agonists or antagonists that bind to the same site as acetylcholine, allosteric modulators bind to a different site on the receptor, subtly changing its shape and function. nih.gov Positive allosteric modulators (PAMs), for instance, can enhance the effect of acetylcholine. HTS assays have been successfully developed to identify PAMs for muscarinic receptors, which are targets for treating cognitive impairment in Alzheimer's disease. nih.gov These sophisticated screening approaches allow for the efficient identification of novel, selective, and potentially safer drug candidates that fine-tune cholinergic signaling rather than simply blocking or over-activating it.
| HTS Assay Type | Target | Principle | Example Application |
|---|---|---|---|
| Membrane Potential Assay | Nicotinic Acetylcholine Receptors (nAChRs) | Measures changes in cell membrane potential using a fluorescent dye upon receptor stimulation. nih.gov | Screening for antagonists of nAChR subtypes implicated in nicotine addiction. nih.gov |
| FLIPR-based Calcium Assay | Muscarinic Acetylcholine Receptors (mAChRs) | Measures intracellular calcium mobilization following G-protein coupled receptor activation. nih.gov | Identifying agonists, antagonists, and positive allosteric modulators (PAMs) of the M4 receptor. nih.gov |
| Enzymatic Assay (Ellman Method) | Acetylcholinesterase (AChE) | A colorimetric assay that measures the product of AChE activity. bioassaysys.com | Screening for AChE inhibitors for potential use in Alzheimer's disease. bioassaysys.com |
| Virtual Screening | α7 Nicotinic Acetylcholine Receptor | Computational, structure-based pharmacophore models are used to screen digital compound libraries. nih.gov | Identifying novel positive and negative allosteric modulators of the α7 nAChR. nih.gov |
Future Directions and Emerging Research Paradigms for Acetylcholine Perchlorate
Exploration of Novel Cholinergic Receptor Subtypes and Their Pharmacological Modulation
The classical division of cholinergic receptors into nicotinic (nAChR) and muscarinic (mAChR) families has expanded significantly. It is now understood that these families comprise numerous subtypes, each with distinct anatomical distributions, physiological roles, and pharmacological properties. Future research will focus on identifying and characterizing even more complex and novel receptor subtypes, including hetero-oligomeric assemblies that may possess unique functional characteristics.
Acetylcholine (B1216132) perchlorate (B79767) is indispensable in this exploratory phase. As a primary agonist, it is the standard against which the activity of novel receptor subtypes is measured. Furthermore, the development of new pharmacological modulators is a key area of interest. These include:
Positive Allosteric Modulators (PAMs): These compounds bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine.
Negative Allosteric Modulators (NAMs): These molecules also bind to an allosteric site but decrease the activity of the receptor.
Silent Allosteric Modulators (SAMs): These modulators bind to an allosteric site and can block the action of PAMs or NAMs without affecting the receptor's activity on their own.
The exploration of these modulators, using acetylcholine perchlorate to stimulate the primary binding site, is critical for developing subtype-selective drugs that can fine-tune cholinergic signaling. This approach promises therapies with higher efficacy and fewer side effects compared to broad-spectrum cholinergic drugs. The dysfunction of specific cholinergic receptor subtypes has been implicated in a range of conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and epilepsy, making this a vital area for therapeutic development.
| Receptor Family | Key Subtypes | Primary Function/Location | Associated Pathologies |
|---|---|---|---|
| Nicotinic (nAChR) | α4β2, α7, α3β4 | Ligand-gated ion channels; CNS, neuromuscular junction, autonomic ganglia. | Addiction, Alzheimer's disease, schizophrenia. |
| Muscarinic (mAChR) | M1, M2, M3, M4, M5 | G-protein coupled receptors; CNS, parasympathetic nervous system targets (heart, smooth muscle, glands). | Alzheimer's disease, Parkinson's disease, epilepsy. |
Advanced In Vivo Imaging Techniques for this compound Localization and Action
Understanding the precise spatial and temporal dynamics of acetylcholine in the living brain is a major goal of neuroscience. While this compound itself is not directly imaged, advanced techniques are being developed to visualize the effects of cholinergic stimulation and the distribution of its targets.
Positron Emission Tomography (PET) has emerged as a powerful tool for imaging components of the cholinergic system in vivo. This technique uses radiolabeled molecules (radioligands) that bind to specific targets. By detecting the signals from these radioligands, researchers can map the density and activity of:
Vesicular Acetylcholine Transporters (VAChT): Imaging these transporters provides a measure of the integrity of presynaptic cholinergic neurons. The radioligand ¹⁸F-FEOBV is a key tool for this purpose.
Nicotinic and Muscarinic Receptor Subtypes: A growing number of subtype-selective radioligands allows for the in vivo visualization of specific receptors. For example, various ligands exist for the α4β2 and α7 nAChRs, as well as for the M1, M2, and M4 mAChRs. These imaging studies are invaluable for understanding disease progression and monitoring the effects of therapies in conditions like Alzheimer's and Lewy body disorders.
Beyond PET, higher-resolution optical imaging methods are being developed:
Genetically Encoded Sensors: Sensors like GRABACh are proteins engineered to fluoresce when they bind to acetylcholine. When expressed in specific neurons, they allow for real-time visualization of acetylcholine release during various behaviors, with high spatial and temporal resolution.
Fluorescent Nanosensors: These are synthetic sensors that can be introduced into tissue to provide real-time, quantitative measurements of acetylcholine concentrations in the extracellular space.
These techniques, often combined with methods like two-photon microscopy or fiber photometry, are revolutionizing the ability to observe cholinergic activity in living animals, providing insights into how acetylcholine signaling underlies complex behaviors and cognitive processes.
| Imaging Technique | Principle | Key Application | Example Ligand/Sensor |
|---|---|---|---|
| Positron Emission Tomography (PET) | Detection of radiolabeled ligands binding to specific molecular targets. | In vivo mapping of receptor and transporter density in the human brain. | ¹⁸F-FEOBV (for VAChT), ¹⁸F-nifene (for α4β2 nAChR). |
| Genetically Encoded Fluorescent Sensors | Engineered proteins (e.g., based on M3R) that change fluorescence upon binding acetylcholine. | Real-time imaging of acetylcholine release from specific neurons in behaving animals. | GRABACh (e.g., ACh3.0). |
| Fluorescent Nanosensors | DNA-based enzymatic nanosensors that respond to local acetylcholine concentrations. | Quantitative, real-time measurement of acetylcholine dynamics in the peripheral nervous system. | DNA-scaffold nanosensor with Acetylcholinesterase (AChE). |
Translational Research Implications for Neuropharmacology and Therapeutic Development
Research utilizing this compound has profound translational implications, bridging basic neuroscience with the development of new treatments for human diseases. The cholinergic system is known to be a powerful neuromodulator, influencing neuronal excitability, synaptic plasticity, and network coordination across the brain. Dysfunction in this system is a hallmark of numerous neurodegenerative and psychiatric disorders.
By using this compound in preclinical models, researchers can:
Elucidate Disease Mechanisms: Investigate how cholinergic signaling is impaired in conditions like Alzheimer's disease, where the loss of cholinergic neurons is a key pathological feature.
Identify and Validate Drug Targets: Confirm that modulating a specific cholinergic receptor subtype can produce a desired therapeutic effect. For example, agonists for the α7 nicotinic receptor are being explored for anti-inflammatory and neuroprotective properties.
Screen Novel Therapeutic Compounds: Use this compound to establish a baseline of cholinergic activity, which can then be used to test the efficacy of new drugs designed to enhance or inhibit this signaling pathway.
This research is critical for moving beyond symptomatic treatments. For instance, while current Alzheimer's therapies primarily use acetylcholinesterase inhibitors to boost acetylcholine levels, future strategies aim to directly target specific receptor subtypes to modify the disease course. The insights gained from foundational studies with this compound are essential for the rational design of these next-generation neuropharmacological agents.
Computational Design of Next-Generation this compound Analogs with Enhanced Specificity
The development of new cholinergic drugs is increasingly being driven by computational modeling and simulation. This paradigm shift allows for the rational design of acetylcholine analogs with enhanced specificity for a single receptor subtype, which is a major challenge in cholinergic pharmacology.
The process typically involves several key steps:
Homology Modeling: Since the crystal structures of many human nAChR and mAChR subtypes are not available, researchers build computational 3D models based on the known structures of related proteins, such as the acetylcholine-binding protein (AChBP).
Molecular Docking: Acetylcholine and potential analogs are computationally "docked" into the binding site of the receptor model. This simulation predicts the binding affinity and orientation of the molecule within the receptor.
Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the receptor-ligand complex over time, providing insights into the stability of the interaction and the conformational changes the receptor undergoes upon binding.
Using these methods, scientists can predict how modifying the structure of acetylcholine will affect its binding to different receptor subtypes. This in silico screening process can rapidly identify promising candidates for chemical synthesis and biological testing, dramatically accelerating the drug discovery process. The goal is to design novel analogs that are more potent and selective than acetylcholine itself, leading to more effective therapeutics with minimized off-target effects.
Miniaturized Sensing and Detection Technologies for Single-Cell Analysis
A major frontier in neuroscience is understanding neurotransmission at the level of individual cells and synapses. To achieve this, researchers are developing highly miniaturized technologies to detect acetylcholine with unprecedented spatial and temporal resolution. This compound is often used in the calibration and validation of these novel sensors.
Emerging technologies in this area include:
Electrochemical Biosensors: These sensors often use an enzyme, such as acetylcholinesterase (AChE), immobilized on a microelectrode. When acetylcholine is present, AChE breaks it down, generating a product that can be detected as an electrical signal. The small size of these electrodes allows for highly localized measurements.
Genetically Encoded Fluorescent Probes: As mentioned previously, sensors like GRABACh can be targeted to specific cells, allowing for optical measurement of acetylcholine release onto a single neuron.
Nanosensors and Nanoprobes: Advanced nanosensors, sometimes deployed using optical fiber bundles, can detect the chemical changes associated with acetylcholine hydrolysis in extremely small volumes, approaching the scale of a single synapse.
These single-cell analysis techniques are crucial for answering fundamental questions about how cholinergic signals are integrated by individual neurons and how synaptic plasticity is regulated. By providing a direct readout of cholinergic activity at the micro-circuit level, these tools will offer a deeper understanding of the computational role of acetylcholine in the brain.
| Sensing Technology | Detection Principle | Key Advantage |
|---|---|---|
| Electrochemical/Amperometric Biosensors | Enzymatic (AChE) breakdown of acetylcholine produces an electroactive species detected by a microelectrode. | High sensitivity and potential for label-free, real-time detection. |
| Genetically Encoded Sensors (e.g., GRABACh) | Fluorescence changes in an engineered protein upon acetylcholine binding. | Cell-type specificity and ability to image activity in genetically defined circuits. |
| Optical Nanosensors | Immobilized enzymes and fluorescent indicators on the tip of a nano-scale probe (e.g., optical fiber). | High spatial resolution for mapping neurotransmitter release near its source. |
Q & A
What are the recommended methods for preparing acetylcholine perchlorate solutions in physiological experiments?
Basic | Experimental Design
this compound should be dissolved in distilled water rather than saline to avoid precipitation, as demonstrated in studies on dog coronary arteries. Ethanol or DMSO may be used for hydrophobic co-administered compounds, but distilled water ensures consistent bioavailability and stability for in vivo applications .
How can researchers accurately quantify this compound in biological tissue extracts?
Basic | Analytical Methodology
Liquid chromatography with electrochemical detection (LC-EC) is optimal. Fuji & Yamamoto (1987) developed a protocol using perchlorate extraction, enzymatic conversion of acetylcholine to choline, and an immobilized-enzyme reactor to achieve nanogram-level detection limits. This method is validated for brain tissue analysis, with rigorous mobile phase optimization to prevent matrix interference .
How should researchers interpret non-monotonic dose-response curves in perchlorate-induced thyroid disruption studies?
Advanced | Data Contradiction Analysis
Non-monotonic responses (e.g., hormone fluctuations at low doses but not high doses) may indicate compensatory mechanisms. In stickleback fish, chronic exposure caused thyroid follicle hyperplasia without altering T3/T4 levels, except at the lowest dose. Integrate histopathology, hormone assays, and transcriptomic analysis to differentiate direct thyroid disruption from adaptive responses .
What strategies enhance selectivity in detecting perchlorate contamination using mass spectrometry?
Advanced | Analytical Methodology
Use isotopic ratio confirmation (35Cl/37Cl ≈ 3.0655) alongside retention time matching. The EPA-recommended LC/MS method monitors m/z 83 (from perchlorate fragmentation) and verifies isotopic patterns to distinguish perchlorate from sulfate interference. Isotopically labeled perchlorate (18O LP) serves as an internal standard for instrument performance validation .
What precautions are critical when handling this compound in experimental settings?
Basic | Experimental Design
Avoid cross-contamination by using separate pipette tips for reagents and samples. Ensure plates are sealed during incubation to prevent evaporation. Validate plate compatibility with detection systems (e.g., UV-transparent plates for absorbance assays). These steps minimize variability in assays like phosphatidylcholine quantification .
How to resolve discrepancies between in vitro and in vivo effects of this compound on autonomic functions?
Advanced | Experimental Design
Conduct parallel studies controlling for metabolism and tissue-specific receptor distribution. For example, electrophoretic application in sweat tests showed concentration-dependent thresholds, whereas systemic administration alters pharmacokinetics. Use localized delivery (e.g., iontophoresis) to isolate direct effects from systemic interactions .
What are the best practices for storing this compound to maintain stability?
Basic | Reagent Preparation
Store lyophilized powder at -20°C and prepare working solutions fresh daily. Although one study observed no potency loss after one month at room temperature, prolonged aqueous storage without desiccation may lead to hydrolysis. Use airtight containers with desiccants for long-term stability .
How can researchers address compensatory thyroid hyperplasia masking perchlorate's endocrine effects?
Advanced | Data Interpretation
Integrate longitudinal histopathology with hormone flux assays. Stickleback studies revealed that follicle hyperplasia maintained T3/T4 levels despite perchlorate exposure. Time-series sampling is critical to capture transient hormone disruptions before adaptive mechanisms dominate .
Which analytical techniques verify this compound purity in synthetic preparations?
Basic | Structural Validation
Use Raman spectroscopy (ClO4− peak at 934 cm⁻¹) and 1H NMR (trimethylammonium δ 3.2 ppm) for structural confirmation. Cross-reference spectral data with PubChem (InChIKey: VLTRZXGMWDSKGL-UHFFFAOYSA-M) to validate synthetic batches .
What experimental designs mitigate confounding factors in assessing perchlorate's neurotoxic potential?
Advanced | Experimental Design
Employ tissue-specific knockout models or co-administration with receptor antagonists. For example, study galanin's inhibition of acetylcholine release in the hippocampus using receptor blockers to isolate perchlorate's direct cholinergic effects from indirect modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
